Comprehensive Technical Guide: Chemical Properties and Stability of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)acetonitrile
Comprehensive Technical Guide: Chemical Properties and Stability of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)acetonitrile
Executive Summary
The compound 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)acetonitrile (CAS: 1260659-23-1) is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry and agrochemical development[1][2]. By integrating a trifluoroethyl moiety onto a pyrazole core and appending an acetonitrile group, this molecule offers a unique convergence of metabolic stability, lipophilicity, and versatile synthetic handles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural stability, and protocols for its application in advanced organic synthesis.
Physicochemical Profiling
Understanding the baseline quantitative data of this compound is critical for predicting its behavior in various solvent systems and biological assays. The following table summarizes its core physicochemical properties[2][3].
| Property | Value | Causality / Significance |
| CAS Number | 1260659-23-1 | Primary identifier for regulatory and sourcing compliance[1]. |
| Molecular Formula | C7H6F3N3 | Indicates a high ratio of heteroatoms/halogens to carbon. |
| Monoisotopic Mass | 189.05138 Da | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[2]. |
| SMILES | C1=CN(N=C1CC#N)CC(F)(F)F | Defines the N1-substitution and C3-acetonitrile connectivity[2]. |
| Predicted CCS [M+H]+ | 129.7 Ų | Collision Cross Section data aids in ion mobility mass spectrometry (IM-MS) identification[2]. |
| Physical State | Solid/Powder (Typical) | Stable at room temperature; requires standard dry storage. |
Structural and Electronic Properties
The utility of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)acetonitrile is dictated by the distinct electronic contributions of its three primary structural domains:
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The 2,2,2-Trifluoroethyl Group (N1 Position): The introduction of the −CH2CF3 group exerts a strong electron-withdrawing inductive effect (-I) on the pyrazole ring. In medicinal chemistry, this modification is strategically used to lower the basicity of the adjacent nitrogen, increase the overall lipophilicity (LogP) of the molecule, and block oxidative metabolism (such as N-dealkylation by Cytochrome P450 enzymes)[4][5].
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The Pyrazole Core: As a 5-membered aromatic heterocycle, the pyrazole ring provides a rigid, planar scaffold. The electron-withdrawing nature of the N1-trifluoroethyl group renders the pyrazole ring highly resistant to electrophilic aromatic substitution, directing reactivity strictly toward the appended functional groups.
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The Acetonitrile Moiety (C3 Position): The −CH2CN group contains highly acidic alpha-protons (estimated pKa ~15-20 in DMSO). The acidity is driven by the resonance stabilization of the resulting carbanion by the adjacent cyano group and the pyrazole ring. This makes the alpha-carbon an excellent nucleophile upon deprotonation[6][7].
Diagram 1: Electronic influence and reactive sites of the molecule.
Chemical Stability & Degradation Pathways
To ensure the integrity of the compound during long-term storage and complex synthetic sequences, its stability profile must be rigorously managed[1][8].
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Hydrolytic Stability: The compound is stable in neutral aqueous conditions. However, under strongly acidic (e.g., 6 M HCl, reflux) or strongly basic (e.g., NaOH, aqueous DMSO, 120°C) conditions, the nitrile group will hydrolyze first to an amide, and subsequently to the corresponding carboxylic acid (2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid)[7].
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Oxidative Stability: The pyrazole ring is highly stable against oxidation due to the deactivating effect of the trifluoroethyl group. Standard atmospheric oxygen does not degrade the compound. However, aggressive oxidants (e.g., KMnO4 ) may lead to the cleavage of the alpha-carbon bond[6].
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Thermal Stability: The compound is thermally stable under standard processing conditions. Decomposition at extreme temperatures (>250°C) may release toxic fumes, including hydrogen fluoride (HF), hydrogen cyanide (HCN), and nitrogen oxides (NOx)[8].
Reactivity & Experimental Methodologies
Protocol 1: Base-Mediated Alpha-Alkylation
Objective: To introduce a new alkyl or aryl substituent at the alpha-carbon of the acetonitrile group. Causality: Sodium hydride (NaH) is selected as the base because it is strong enough to quantitatively deprotonate the alpha-methylene without acting as a nucleophile (which could attack the nitrile carbon). Tetrahydrofuran (THF) is used to solvate the resulting sodium cation and stabilize the carbanion.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)acetonitrile (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol) in small portions. Self-Validation: The evolution of hydrogen gas ( H2 ) confirms the active deprotonation of the alpha-carbon.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes to ensure complete carbanion formation. The solution may transition to a pale yellow color, indicating the presence of the resonance-stabilized anion.
-
Alkylation: Dropwise add the desired electrophile (e.g., benzyl bromide, 1.1 eq, 1.1 mmol). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).
Diagram 2: Synthetic workflow for the alpha-alkylation of the acetonitrile moiety.
Protocol 2: Reduction of Nitrile to Primary Amine
Objective: To convert the nitrile group into a primary amine (yielding 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)ethan-1-amine) for subsequent amide coupling or reductive amination. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel is preferred over strong hydride donors (like LiAlH4 ) to prevent potential defluorination or side reactions with the pyrazole core[6].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the starting material (1.0 mmol) in methanolic ammonia (7 N NH3 in MeOH, 10 mL). Causality: The presence of ammonia suppresses the formation of secondary amine byproducts during the reduction of the nitrile.
-
Catalyst Addition: Add Raney Nickel (approx. 10% w/w) to the solution under a steady stream of nitrogen.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas ( H2 ). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12-16 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Warning: Do not let the Raney Nickel dry out on the filter paper, as it is highly pyrophoric. Wash the Celite pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which is typically pure enough (>95%) for immediate use in downstream couplings.
References
-
NextSDS. 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetonitrile - Chemical Substance Information. Retrieved from [Link]
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PubChemLite (Université du Luxembourg). 1260659-23-1 (C7H6F3N3) Structural Information and Predicted Collision Cross Section. Retrieved from[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of fluorinated pyrazoles and their applications in medicinal chemistry. Retrieved from[Link]
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DrugFuture. Synthesis and Hydrolysis of Pyrazole-3-acetonitrile Derivatives (Pirazolac, ZK-76604). Retrieved from [Link]
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